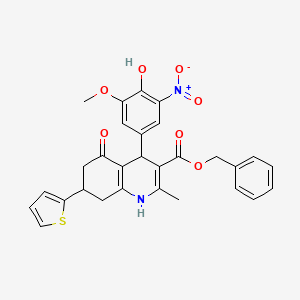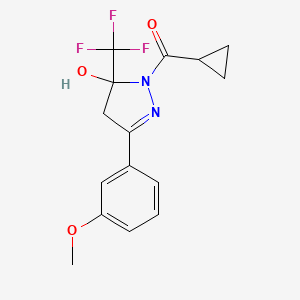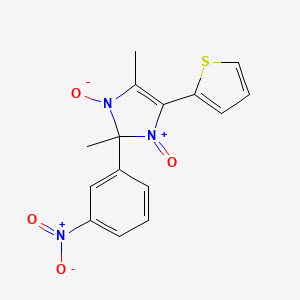
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide
説明
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease. The chemical compound has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) in the parasite. The ROS and NO induce oxidative stress and DNA damage, which ultimately leads to the death of the parasite. The compound has also been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells and has been used in clinical trials for the treatment of Chagas disease. However, the compound has been associated with adverse effects, including gastrointestinal disturbances, neurological symptoms, and skin reactions. The compound has also been shown to induce oxidative stress and DNA damage in mammalian cells, which may limit its use as an anticancer agent.
実験室実験の利点と制限
The advantages of using 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide in lab experiments include its high potency against Trypanosoma cruzi and its low toxicity in mammalian cells. The compound is also relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the limitations of using the compound include its adverse effects, which may limit its use in clinical trials, and its potential to induce oxidative stress and DNA damage in mammalian cells, which may complicate the interpretation of experimental results.
将来の方向性
For the research on 2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide include the development of more potent and selective derivatives for the treatment of Chagas disease and cancer. The compound could also be investigated for its potential to modulate the immune response and to enhance the efficacy of existing chemotherapeutic agents. In addition, the mechanism of action of the compound could be further elucidated to identify new targets for drug development.
科学的研究の応用
2,4-dimethyl-2-(3-nitrophenyl)-5-(2-thienyl)-2H-imidazole 1,3-dioxide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound has been shown to inhibit the growth of the parasite by inducing oxidative stress and DNA damage. In addition, this compound has also been investigated for its anticancer activity, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2,4-dimethyl-2-(3-nitrophenyl)-3-oxido-5-thiophen-2-ylimidazol-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-14(13-7-4-8-23-13)17(20)15(2,16(10)19)11-5-3-6-12(9-11)18(21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWHGXDZGVLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(N1[O-])(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



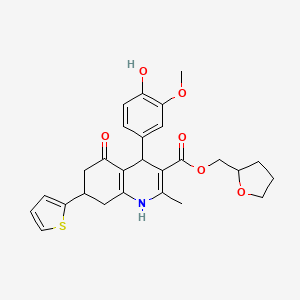
![methyl 3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B3984663.png)
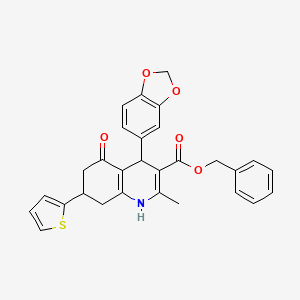
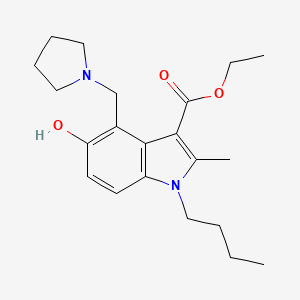
![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B3984686.png)
![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)
![2-(3-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B3984700.png)

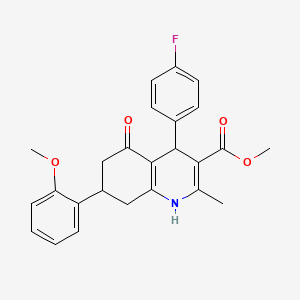
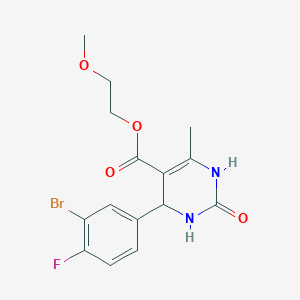
![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984746.png)
